Thiocyanatin A
Description
Properties
Molecular Formula |
C18H32N2OS2 |
|---|---|
Molecular Weight |
356.6 g/mol |
IUPAC Name |
(8-hydroxy-16-thiocyanatohexadecyl) thiocyanate |
InChI |
InChI=1S/C18H32N2OS2/c19-16-22-14-10-6-2-1-4-8-12-18(21)13-9-5-3-7-11-15-23-17-20/h18,21H,1-15H2 |
InChI Key |
VATLQZFVRAMNQM-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCSC#N)CCCC(CCCCCCCSC#N)O |
Synonyms |
thiocyanatin A |
Origin of Product |
United States |
Isolation and Advanced Structural Characterization of Thiocyanatin a
Methodologies for Isolation from Biological Sources
Thiocyanatin A was first isolated from an Australian marine sponge of the genus Oceanapia. The isolation process was guided by bioassay-directed fractionation, a strategy that uses a biological assay to track the active compound throughout the separation process.
The initial step involved the extraction of the sponge material with ethanol (B145695). This crude ethanol extract, containing a complex mixture of metabolites, was then subjected to a series of chromatographic separations to isolate the compound of interest. While the specific details of the column chromatography gradients are not extensively documented in the available literature, this technique is a standard procedure for purifying natural products from crude extracts. The process involves passing the mixture through a column packed with a solid adsorbent (stationary phase) and eluting with a solvent or a gradient of solvents (mobile phase). This separates the components of the mixture based on their differential affinities for the stationary and mobile phases. Through this systematic fractionation, this compound was successfully isolated as a pure compound, allowing for its subsequent structural analysis. uq.edu.au
Advanced Spectroscopic Techniques for Structural Elucidation
Detailed one-dimensional (1D) and two-dimensional (2D) NMR experiments were crucial for piecing together the structure. These included:
¹H NMR (Proton NMR): This technique provided information about the chemical environment and connectivity of hydrogen atoms within the molecule.
¹³C NMR (Carbon-13 NMR): This method was used to identify the number and types of carbon atoms present in the structure. nih.gov
COSY (Correlation Spectroscopy): This 2D NMR experiment established correlations between protons that are coupled to each other, typically through two or three bonds, helping to identify adjacent protons in the carbon skeleton. researchgate.netsdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique was instrumental in identifying long-range (2-4 bond) correlations between hydrogen and carbon atoms, which was essential for connecting different fragments of the molecule and placing the thiocyanate (B1210189) functional groups. researchgate.netsdsu.edu
The analysis of the data from these NMR experiments allowed for the unambiguous assignment of the planar structure of this compound. scribd.comuq.edu.au
Table 1: Selected ¹H NMR Data for this compound (Data presented is based on available information and may not be exhaustive)
| Position | Chemical Shift (δ) in CDCl₃ |
| H-2 | 3.84 (m) |
| H-15 | 2.98 (t, J = 7.0 Hz) |
Note: The full, detailed spectroscopic data is typically found in the supporting information of the primary research articles.
Stereochemical Characterization Methodologies
While the planar structure of this compound was successfully elucidated, the determination of its complete three-dimensional structure, specifically its stereochemistry, presented further challenges. The molecule contains a chiral center at the C-8 position.
Despite the application of advanced spectroscopic and synthetic methods, the absolute configuration at the C-8 stereocenter of naturally occurring this compound remains unconfirmed. Researchers have successfully synthesized racemic this compound, meaning a mixture containing equal amounts of both possible stereoisomers at C-8. hmdb.ca However, the definitive assignment of the stereochemistry of the natural product has not been reported. Further studies, potentially involving chiral chromatography, asymmetric synthesis of stereoisomers for comparison, or advanced chiroptical techniques like Vibrational Circular Dichroism (VCD), would be required to resolve this aspect of its structure. mdpi.com
Biosynthetic Pathways and Precursors of Thiocyanatin a
Investigation of Thiocyanate (B1210189) Ion as a Biogenetic Precursor
The origin of the thiocyanate (-SCN) functional group in marine metabolites is a subject of significant interest. For many related compounds, there is substantial evidence pointing to the inorganic thiocyanate ion (NCS⁻) as the direct biogenetic precursor. acs.org Labeling experiments in various marine sponges have demonstrated the incorporation of radiolabeled cyanide (¹⁴C-CN⁻) and thiocyanate (¹⁴C-NCS⁻) into both isothiocyanate and thiocyanate natural products. mdpi.comresearchgate.net
Specifically, studies on the sponge Axinyssa n.sp. showed that both cyanide and thiocyanate were precursors to 2-thiocyanatoneopupukeanane. acs.org Similarly, research on Amphimedon terpenensis confirmed that labeled thiocyanate was incorporated into isocyanide metabolites. acs.org This suggests that sponges possess the biochemical machinery to utilize environmental or metabolically generated cyanide to produce thiocyanate ion, which then serves as a nucleophile in the biosynthesis of these specialized metabolites. researchgate.netresearchgate.net
While no such direct labeling studies have been reported specifically for Thiocyanatin A, the consistent findings across different sponge species and related metabolites strongly support the hypothesis that the thiocyanate ion is the ultimate precursor for the two -SCN groups in the this compound molecule. The total synthesis of this compound starting from 8-bromooctanoic acid further suggests that the carbon backbone is derived from fatty acid metabolism, upon which the thiocyanate groups are installed.
Proposed Enzymatic and Chemical Steps in this compound Biosynthesis
The biosynthesis of this compound is believed to originate from fatty acid precursors. The proposed pathway likely involves several key enzymatic and chemical transformations, as outlined below:
Fatty Acid Scaffolding : The biosynthesis is presumed to start with a C₁₈ fatty acid derivative, which undergoes modifications such as desaturation and hydroxylation to create the necessary functionalities for the subsequent steps.
Generation of Thiocyanate Ion : A crucial step is the formation of the thiocyanate ion (NCS⁻). It is proposed that a rhodanese-like enzyme or a similar sulfurtransferase catalyzes the conversion of inorganic cyanide (CN⁻), which can be found in the marine environment or produced metabolically, into thiocyanate using a sulfur donor. mdpi.comresearchgate.netpreprints.org This enzymatic reaction is a key detoxification pathway in many organisms and is hypothesized to be co-opted for secondary metabolism in sponges. researchgate.net
Activation and Nucleophilic Substitution : The hydroxyl groups on the fatty acid backbone are likely activated, for instance, by protonation or conversion into a better leaving group by an enzyme. This would generate carbocation intermediates at specific positions along the lipid chain.
Capture of Thiocyanate : The enzymatically generated thiocyanate ion, an ambident nucleophile, can then attack these carbocation centers. The formation of a C-S bond results in the thiocyanate functionality. The presence of two thiocyanate groups in this compound suggests that this process occurs at two distinct sites on the precursor molecule.
This proposed mechanism, involving the capture of a thiocyanate ion by a carbocation, is a recurring theme in the biosynthesis of both terpenoid and aliphatic marine thiocyanates. mdpi.com
Comparative Biogenesis with Related Marine Isothiocyanates and Isonitriles
The biosynthesis of this compound is closely related to that of a broader class of nitrogen-containing marine natural products, including isothiocyanates (-NCS) and isonitriles (-NC). researchgate.netasm.org These compounds often co-occur in the same or related sponge species, suggesting a common or interconnected biosynthetic origin. nih.gov
Common Precursors : Like this compound, the biosynthesis of many marine isonitriles and isothiocyanates involves the functionalization of a pre-formed carbon skeleton, which can be terpenoid or lipid-derived. nih.govnih.gov The key difference lies in the nature of the nitrogenous nucleophile and the final bond formed.
The Role of Cyanide : Inorganic cyanide is considered a central precursor for all three functional groups. researchgate.net It can be directly incorporated to form isonitriles or converted to thiocyanate by a rhodanese-like enzyme to serve as the precursor for both thiocyanates and isothiocyanates. mdpi.comresearchgate.net
Divergence of Pathways : The biosynthetic pathways are thought to diverge at the point of nucleophilic attack on a carbocation intermediate.
Isonitriles : Formed by the capture of a cyanide ion (CN⁻) at the nitrogen atom. nih.gov
Isothiocyanates : Can be formed through two proposed routes: the isomerization of a pre-formed isonitrile or the direct attack of the thiocyanate ion at the nitrogen atom. mdpi.com
Thiocyanates : Formed by the attack of the thiocyanate ion at the sulfur atom. mdpi.com
The co-occurrence of these related metabolites can be explained by the "adventitious capture" model, where a common carbocation intermediate can be trapped by different available nucleophiles (cyanide or thiocyanate), leading to a mixture of products. mdpi.com The relative abundance of each compound would depend on the concentration of the respective nucleophiles and the kinetics of the competing reactions.
Chemical Synthesis Strategies for Thiocyanatin a and Its Analogs
Total Synthesis Approaches to Thiocyanatin A
The complete chemical construction of this compound has been achieved through several distinct strategies, confirming its molecular structure and providing access to analogs for further study.
One of the foundational total syntheses of racemic this compound begins with 8-bromooctanoic acid. mdpi.com This linear synthesis involves a seven-step sequence to construct the target molecule. mdpi.comsemanticscholar.org The initial step is the esterification of 8-bromooctanoic acid to produce its methyl ester. mdpi.com This ester is then converted into a Wittig salt. mdpi.com A subsequent one-pot oxidation-Wittig coupling reaction yields an olefin-diester intermediate. mdpi.comsemanticscholar.org
The synthesis proceeds with the epoxidation of this intermediate using meta-chloroperoxybenzoic acid (m-CPBA), followed by reduction of the resulting epoxide with lithium aluminum hydride (LiAlH4) to form a triol. mdpi.comsemanticscholar.org Treatment of this triol with tosyl chloride (TsCl) affords a ditosylate, setting the stage for the final introduction of the thiocyanate (B1210189) moieties. mdpi.com This multi-step approach was instrumental in confirming the structures of Thiocyanatins A, B, and C. murdoch.edu.aunih.gov
Table 1: Key Stages in the Total Synthesis of this compound from 8-bromooctanoic acid
| Step | Starting Material | Key Reagents | Intermediate/Product |
| 1 | 8-bromooctanoic acid | - | Methyl ester of 8-bromooctanoic acid |
| 2 | Methyl ester | - | Wittig salt |
| 3 | Wittig salt | - | Olefin-diester |
| 4 | Olefin-diester | m-CPBA | Epoxide |
| 5 | Epoxide | LiAlH4 | Triol |
| 6 | Triol | TsCl | Ditosylate |
| 7 | Ditosylate | - | This compound |
For this compound and its analogs, more direct, convergent approaches have been investigated. One such strategy employs a cross-metathesis reaction of unsaturated thiocyanates, promoted by a ruthenium catalyst, to couple two fragments. thieme-connect.com This method was applied to the synthesis of Thiocyanatin B and related dithiocyanates. thieme-connect.com An alternative convergent synthesis for Thiocyanatins A and B has been developed that requires only two or three steps from readily available tosylates. thieme-connect.com These convergent strategies offer a more efficient alternative to the longer, linear routes. chemistnotes.comfiveable.me
Convergent and Linear Synthesis Methodologies
Development of Thiocyanation Methodologies
The introduction of the thiocyanate (–SCN) group is a critical step in the synthesis of this compound. Research has focused on developing novel and efficient methods for this transformation.
A significant advancement in forming carbon-sulfur bonds is the development of palladium-catalyzed site-selective thiocyanation of sp3 C–H bonds. capes.gov.bracs.orgnih.gov This method provides a novel and efficient way to synthesize alkyl thiocyanates under mild conditions. capes.gov.brnih.gov The reaction typically uses sodium persulfate (Na2S2O8) as an oxidant and readily available sodium thiocyanate (NaSCN) as the thiocyanating agent. capes.gov.bracs.orgnih.gov This represents the first example of a transition-metal-catalyzed site-selective sp3 C–H bond thiocyanation, offering a step- and atom-economical strategy for accessing alkyl thiocyanates. capes.gov.bracs.orgnih.gov While not yet reported in a total synthesis of this compound, this methodology holds promise for future, more direct synthetic designs.
Table 2: General Conditions for Pd-Catalyzed sp3 C–H Thiocyanation
| Component | Role | Example |
| Catalyst | Facilitates C-H activation | Palladium(II) acetate (B1210297) (Pd(OAc)2) |
| Oxidant | Regenerates the active catalyst | Sodium persulfate (Na2S2O8) |
| Thiocyanating Agent | Source of the SCN group | Sodium thiocyanate (NaSCN) |
| Solvent | Reaction medium | Acetonitrile (MeCN) |
| Atmosphere | Inert conditions | Nitrogen |
The use of polymer-supported reagents has gained traction in organic synthesis due to simplified reaction work-ups and the potential for reagent recycling. tandfonline.com In the context of thiocyanation, cross-linked poly(4-vinylpyridine)-supported thiocyanate ion ([P4-VP]SCN) has been developed as a versatile polymeric reagent. tandfonline.comtandfonline.com This reagent can be used for the synthesis of both alkyl and aryl thiocyanates. tandfonline.comtandfonline.com For example, alkyl halides can be converted to the corresponding alkyl thiocyanates under mild, non-aqueous conditions using a polymer-supported thiocyanate. researchgate.netthieme-connect.de The key advantages of this technique include mild reaction conditions, simple product isolation by filtration of the spent resin, and the ability to regenerate and reuse the polymeric reagent. tandfonline.comtandfonline.com
Polymer-Supported Reagents in Thiocyanation
Synthetic Design and Preparation of this compound Analogs and Derivatives
The synthesis of analogs of this compound has been pursued to explore the structural requirements for their biological activity and to develop more straightforward synthetic routes. A primary strategy has been the use of cross-metathesis reactions to construct the core structure. thieme-connect.comthieme-connect.com
The synthesis of Thiocyanatin B and other related dithiocyanates has been successfully achieved through the cross-metathesis of unsaturated thiocyanates using a ruthenium catalyst. thieme-connect.com This approach offers a more direct route compared to earlier methods that relied on Wittig reactions and introduced the thiocyanate groups at a later stage. thieme-connect.com For instance, Thiocyanatin B was synthesized via a two-step procedure starting from a readily available tosylate. The key steps involved a cross-metathesis reaction catalyzed by a Grubbs II reagent, followed by the substitution of the tosylate groups with potassium thiocyanate (KSCN), which yielded the final product in high yield. thieme-connect.com
The synthesis of this compound itself was accomplished in a three-step procedure from an available tosylate, showcasing the efficiency of this updated synthetic strategy. thieme-connect.com The design of these syntheses allows for the creation of various analogs by modifying the starting unsaturated thiocyanates or the coupling partners in the metathesis reaction. The choice of catalyst and reaction conditions, including the activation method (conventional heating vs. microwave), plays a critical role in the outcome and efficiency of the synthesis of these analogs. thieme-connect.com
Table 2: Synthesized Thiocyanatin Analogs and Key Reagents
| Compound | Starting Material | Key Reagent/Catalyst | Synthetic Method | Reference |
|---|---|---|---|---|
| This compound | Corresponding Tosylate | KSCN, Grubbs II Catalyst | Cross-Metathesis, Nucleophilic Substitution | thieme-connect.com |
| Thiocyanatin B | Corresponding Ditosylate | KSCN, Grubbs II Catalyst | Cross-Metathesis, Nucleophilic Substitution | thieme-connect.com |
| Related Dithiocyanates | Unsaturated Thiocyanates | Hoveyda-Grubbs Catalyst | Cross-Metathesis | thieme-connect.com |
Biological Activities and Mechanistic Research of Thiocyanatin a
Nematicidal Activity Investigations of Thiocyanatin A
This compound has demonstrated notable efficacy as a nematicidal agent, particularly against parasitic nematodes that pose a significant threat to livestock.
Efficacy against Parasitic Nematodes (e.g., Haemonchus contortus)
Haemonchus contortus, commonly known as the barber's pole worm, is a highly pathogenic, blood-feeding nematode that causes significant economic losses in the livestock industry. msptm.orgresearchgate.netmdpi.com Research has shown that this compound exhibits potent in vitro activity against this parasitic nematode. nih.govmdpi.com Bioassay-directed fractionation of extracts from an Oceanapia species identified this compound as the principal component responsible for the observed nematicidal effects. mdpi.com
Studies have reported a high level of efficacy, with one investigation determining a lethal dose (LD99) of 1.3 µg/mL for this compound against H. contortus. mdpi.commdpi.com This potent activity highlights its potential as a lead compound for the development of new anthelmintic drugs to combat parasitic nematode infections in livestock. uq.edu.au
Comparative Nematicidal Potency with Related Thiocyanatins
Structure-activity relationship studies have been crucial in understanding the nematicidal pharmacophore of the thiocyanatin class of compounds. mdpi.comresearchgate.net When compared to its structural analogs, this compound displays superior nematicidal potency.
Notably, the non-hydroxylated derivatives, Thiocyanatin B and Thiocyanatin C, showed no activity against H. contortus. nih.govmdpi.com In contrast, the β-methyl branched bisthiocyanates, Thiocyanatins D1 and D2, exhibited an LD99 of 3.1 µg/mL, indicating that while active, they are less potent than this compound. mdpi.com These findings suggest that the specific structural features of this compound are critical for its high nematicidal efficacy.
Interactive Data Table: Nematicidal Activity of Thiocyanatins against H. contortus
| Compound | LD99 (µg/mL) |
| This compound | 1.3 mdpi.commdpi.com |
| Thiocyanatins B and C | Inactive nih.govmdpi.com |
| Thiocyanatins D1 and D2 | 3.1 mdpi.com |
Antimicrobial Activity Studies of this compound and Related Compounds
In addition to its nematicidal properties, research has explored the antimicrobial potential of this compound and other related compounds against a range of bacteria and fungi.
Antibacterial Action (e.g., against Micrococcus luteus, Bacillus subtilis, Escherichia coli, Staphylococcus aureus)
While direct studies on the antibacterial activity of purified this compound are limited in the provided search results, the crude ethanolic extract of the Oceanapia species from which it was isolated demonstrated broad-spectrum antimicrobial activity. mdpi.com This extract was active against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. mdpi.com Other related marine compounds have also shown activity against bacteria such as Micrococcus luteus. nih.gov Further investigation into synthetic allylic thiocyanates has revealed moderate to high activity against various bacteria, including methicillin-resistant S. aureus (MRSA). scielo.brnih.gov
Antifungal Activity (e.g., against C. albicans, Fusarium solani)
The crude ethanolic extract from the Oceanapia sponge that produces this compound also exhibited antifungal properties against Candida albicans. mdpi.commdpi.com Candida albicans is a significant opportunistic fungal pathogen in humans, capable of causing a range of infections. farmaciajournal.commdpi.com
Furthermore, various compounds are being investigated for their efficacy against Fusarium solani, a plant pathogenic fungus that can also cause infections in humans. nih.govcabidigitallibrary.orgnih.gov While direct testing of this compound against F. solani is not detailed in the provided results, the broader context of antifungal research highlights the importance of identifying novel agents against such pathogens. farmaciajournal.comresearchgate.net
Mechanistic Insights into Biological Actions
Preliminary investigations suggest that the biological activities of thiocyanates may involve unique mechanisms of action. For this compound, its effectiveness against nematodes is thought to differ from that of existing nematicidal compounds. The lactoperoxidase pathway has been suggested as a potential mechanism for the microbicidal action of some thiocyanate (B1210189) compounds. The high affinity of the isonitrile group, a related functionality, for transition metals may also play a role in the in vivo effects of such compounds. mdpi.com Further research is necessary to fully elucidate the specific molecular targets and pathways through which this compound exerts its potent nematicidal and antimicrobial effects. nih.govacs.org
Cellular and Subcellular Targets of this compound
Research into the specific cellular and subcellular targets of this compound is ongoing, with current understanding pointing towards a multi-targeted mode of action. The lipophilic nature of the molecule suggests an interaction with cellular membranes, a common feature for many bioactive marine natural products. nih.govnews-medical.net While direct binding studies to specific subcellular organelles have not been extensively reported, the compound's ability to disrupt membrane integrity implies a broad interaction with the plasma membrane and potentially the membranes of subcellular compartments. nih.gov
The primary biological activity of this compound, as identified in initial studies, is its potent nematocidal effect. acs.org This suggests that key cellular targets are likely within the neuromuscular system or other essential physiological pathways of nematodes. The investigation into its broader biological activities has revealed that allylic thiocyanates, a class of compounds to which this compound belongs, exhibit moderate-to-high activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). scielo.br This indicates that the cellular targets of this compound may also be present in bacteria, suggesting interactions with fundamental cellular processes common across different organisms.
Further research is required to pinpoint the precise subcellular localization of this compound and to identify its specific molecular binding partners within the cell. The use of fluorescently-labeled analogs of this compound in cellular imaging studies could provide valuable insights into its distribution and accumulation within different cellular and subcellular compartments.
Molecular Mechanisms of Action
The molecular mechanisms underlying the biological activities of this compound are thought to be multifaceted, involving membrane disruption, potential enzyme inhibition, and possible interactions with other crucial biomolecules.
Membrane Disruption:
A primary proposed mechanism of action for this compound is the disruption of cellular membranes. nih.gov This is supported by the compound's structural features and the observed rapid necrotic effects on target organisms. umn.edu The lipophilic character of the long aliphatic chain allows it to intercalate into the lipid bilayer of cell membranes. This insertion can disrupt the membrane's structural integrity, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. nih.govnih.gov This mechanism is consistent with the "carpet model," where molecules accumulate on the membrane surface before causing micellization and defect formation. researchgate.net
Enzyme Inhibition:
DNA Interaction:
The possibility of this compound interacting with DNA cannot be entirely ruled out, although it is not considered a primary mechanism for this class of compounds. Small molecules can interact with DNA through various modes, including groove binding, intercalation, or covalent modification. atdbio.com While the planar aromatic rings typical of DNA intercalators are absent in this compound, its linear structure could potentially allow it to bind within the minor groove of the DNA helix. atdbio.commdpi.comrsc.org However, direct evidence for DNA binding by this compound is currently lacking and would require further investigation using techniques such as UV-visible spectroscopy, fluorescence quenching assays, or gel electrophoresis. mdpi.comrsc.org
Interactive Table: Potential Molecular Mechanisms of this compound
| Mechanism | Description | Supporting Evidence/Hypothesis |
|---|---|---|
| Membrane Disruption | Insertion into the cell membrane, leading to loss of integrity and cell lysis. nih.govumn.edu | The lipophilic nature of the molecule and observed rapid cell death are consistent with this mechanism. nih.govumn.edu |
| Enzyme Inhibition | Covalent modification of key enzymes, leading to their inactivation. libretexts.orgbgc.ac.in | The reactive thiocyanate group can potentially bind to active sites of various enzymes. libretexts.org |
| DNA Interaction | Binding to the DNA helix, potentially interfering with replication or transcription. atdbio.com | While less likely, interaction with the minor groove is a theoretical possibility. atdbio.com |
Role of Specific Functional Groups in Mechanistic Pathways
The biological activity of this compound is intrinsically linked to its chemical structure, with specific functional groups playing crucial roles in its mechanistic pathways. uq.edu.aupressbooks.pubkhanacademy.org The key functional groups are the two terminal thiocyanate (-SCN) groups and the long aliphatic chain.
The thiocyanate groups are the primary drivers of the compound's reactivity and are essential for its biological effects. scielo.br The electrophilic carbon atom of the thiocyanate group is susceptible to nucleophilic attack by amino acid residues like cysteine in enzymes, leading to covalent modification and enzyme inhibition. libretexts.org The presence of two thiocyanate groups in this compound likely enhances its potency compared to molecules with a single thiocyanate group, potentially allowing for cross-linking of target molecules or a higher probability of interaction.
The long, flexible aliphatic chain is crucial for the molecule's lipophilicity, which governs its ability to traverse and interact with cellular membranes. nih.gov This lipophilic character facilitates the initial association of this compound with the cell surface and its subsequent insertion into the lipid bilayer, a key step in the membrane disruption mechanism. nih.govresearchgate.net The length and composition of this chain can influence the efficiency of membrane perturbation.
Preliminary structure-activity relationship (SAR) studies have confirmed the importance of these key features. For instance, the nematocidal activity of this compound is significantly higher than that of its analogs, Thiocyanatin B and C, which possess different chain lengths and functional group arrangements, highlighting the critical role of the specific structure of this compound.
Interactive Table: Functional Groups of this compound and Their Roles
| Functional Group | Role in Mechanism | Supporting Rationale |
|---|---|---|
| Thiocyanate (-SCN) Groups | Primary reactive centers for enzyme inhibition and potential covalent modification of other biomolecules. | The electrophilic nature of the thiocyanate carbon makes it a target for nucleophiles in biological systems. libretexts.org |
| Aliphatic Chain | Facilitates membrane interaction and disruption due to its lipophilic character. nih.gov | The nonpolar chain allows the molecule to embed within the lipid bilayer of cell membranes. nih.gov |
Structure Activity Relationship Sar Studies of Thiocyanatin a and Derivatives
Identification of Key Pharmacophoric Elements for Bioactivity
Preliminary structure-activity relationship (SAR) investigations into Thiocyanatin A and its related compounds have successfully identified the key characteristics of the thiocyanatin pharmacophore essential for its potent nematicidal activity. nih.govacs.org The core pharmacophore is centered around the presence of two thiocyanate (B1210189) (-SCN) groups attached to a long aliphatic carbon chain. nih.govacs.org
The fundamental structure for bioactivity consists of a bisthiocyanate attached to a hydrocarbon chain. nih.govacs.org Investigations into related natural products like thiocyanatins D1, D2, E1, and E2, which are also derived from marine sponges of the genus Oceanapia, have reinforced the importance of this bisthiocyanate feature. acs.orguq.edu.au While variations exist, such as the presence of β-methyl branching or thiocarbamate groups in these other thiocyanatins, the underlying bisthiocyanate framework appears to be a consistent requirement for potent biological effect. uq.edu.au The distance and spatial relationship between the two thiocyanate groups along the aliphatic backbone are also considered important elements of the pharmacophore, influencing the molecule's ability to interact with its biological target.
Impact of Structural Modifications on Nematicidal Efficacy
The nematicidal efficacy of this compound is highly sensitive to structural modifications, particularly concerning the thiocyanate functional groups and the aliphatic chain. The conversion of one or both thiocyanate groups to other functionalities typically leads to a significant reduction or complete loss of activity.
Studies on synthetic derivatives and related compounds have provided insights into these structural requirements. For instance, replacing the thiocyanate groups with other functionalities or altering the length and saturation of the carbon chain can drastically affect the compound's ability to paralyze and kill nematodes. The potent activity of this compound relies on the specific chemical properties of the thiocyanate moiety. nih.govacs.org
The introduction of other groups, such as a hydroxyl group on the aliphatic chain, is a feature of the natural product, but its absolute necessity for activity is a subject of ongoing investigation. However, the terminal thiocyanate groups are considered indispensable. Research on other nematicidal compounds containing isothiocyanate or thiazole (B1198619) structures further highlights the importance of sulfur- and nitrogen-containing functional groups in this type of bioactivity. researchgate.net For example, studies on various thiazine (B8601807) derivatives have shown that substitutions on the heterocyclic ring significantly influence their nematicidal potential against model organisms like Caenorhabditis elegans. semanticscholar.org Similarly, the activity of 1,3,4-oxadiazole (B1194373) thioether derivatives is greatly influenced by the specific substituents on the heterocyclic ring. sioc-journal.cn
| Compound/Derivative Class | Structural Modification | Impact on Nematicidal Efficacy | Reference |
|---|---|---|---|
| This compound Analogs | Removal or replacement of one or both -SCN groups | Significant loss of activity | nih.govacs.org |
| Thiazine Derivatives | Varied substitutions on the thiazine ring | Activity is highly dependent on the nature and position of substituents | semanticscholar.org |
| 1,3,4-Oxadiazole Thioethers | Introduction of a trifluorobuten group | Some derivatives showed higher potency than the commercial nematicide fosthiazate | sioc-journal.cn |
| Chromone Derivatives | Introduction of a CF3 group into a pyrazole (B372694) moiety | Significantly increased nematicidal activity against M. incognita | rhhz.net |
| Electron-Deficient Alkynes | Conjugation of alkyne with electron-withdrawing groups (e.g., ketone, ester) | Profoundly induced nematode paralysis and death | nih.gov |
Influence of Stereochemistry on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor that can significantly influence the biological activity of molecules. numberanalytics.comnih.gov For complex natural products like this compound, which contains chiral centers, the specific stereoisomer can determine its potency and interaction with biological targets. nih.gov
In the context of this compound and its derivatives, the stereochemistry concerning the tetrahydrofuranyl moiety has been investigated. uq.edu.au Research suggests that the stereochemistry around this part of the molecule does not appear to significantly influence the nematicidal activity. uq.edu.au This indicates that while other structural features are critical, the specific 3D arrangement in this particular region may not be essential for the molecule's interaction with its nematicidal target.
However, this is not a universal rule for all bioactive molecules. In many other cases, stereochemistry is paramount. For example, in studies of the nature-inspired compound 3-Br-acivicin and its derivatives, only the isomers with a specific (5S, αS) configuration showed significant antiplasmodial activity. nih.gov This highlights that for many bioactive compounds, a precise three-dimensional structure is necessary for effective binding to a target protein or receptor, and even small changes can lead to a dramatic loss of function. numberanalytics.comnih.gov
Correlation between Structural Features and Antimicrobial Spectrum
While this compound is primarily noted for its nematicidal properties, the broader class of organic thiocyanates exhibits a range of antimicrobial activities. The correlation between specific structural features and the antimicrobial spectrum is an area of active research.
Studies on synthetic allylic thiocyanates have shown that the nature of substituents on the molecule plays a crucial role in determining their activity against various bacteria and fungi. scielo.br For instance, allylic thiocyanates that feature halogenated aryl groups have demonstrated moderate to high activity against certain pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). scielo.br The presence of a 2,4-dichloro-substituted aryl group, in particular, was associated with higher potency compared to monosubstituted analogues, suggesting a synergistic effect of the chloro substitutions. scielo.br
| Compound Class | Key Structural Feature | Observed Antimicrobial Activity | Reference |
|---|---|---|---|
| Allylic Thiocyanates | Halogenated aryl groups (e.g., 2,4-dichlorophenyl) | Moderate-to-high activity against selective pathogens, including MRSA. scielo.br | scielo.br |
| Allylic Thiocyanates | Toluoyl or naphthyl groups | Moderate antimicrobial activity. scielo.br | scielo.br |
| Thienopyrimidine Derivatives | Varied substitutions on the fused ring system | Weak to good activity against S. aureus and E. coli, depending on the derivative. researchgate.net | researchgate.net |
| Thiophene (B33073) Derivatives | Specific substitutions on the thiophene ring | Bactericidal effects against colistin-resistant A. baumannii and E. coli. nih.gov | nih.gov |
Advanced Research Avenues and Potential Applications of Thiocyanatin a
Development of Novel Thiocyanatin A-Based Compounds for Research
The journey to unlock the full potential of this compound begins with the ability to synthesize and modify its structure. The initial discovery identified this compound alongside its analogues, Thiocyanatin B and C. A crucial finding from early structure-activity relationship (SAR) studies was the importance of a hydroxyl group for its potent nematicidal activity against the parasitic worm Haemonchus contortus. This compound, which possesses this hydroxyl group, showed strong activity, whereas the non-hydroxylated Thiocyanatins B and C were inactive.
This foundational knowledge has been bolstered by the successful total synthesis of racemic this compound, typically achieved in seven to eight steps from starting materials like 8-bromooctanoic acid. mdpi.com These synthetic routes are pivotal, as they provide a platform for generating a library of derivatives. By modifying the building blocks or intermediates in these synthetic pathways, researchers can create novel analogues to probe the SAR further.
Subsequent investigations of the Oceanapia sp. extract led to the isolation of more complex analogues, including the β-methyl branched bisthiocyanates (Thiocyanatins D1 and D2) and thiocarbamate thiocyanates (Thiocyanatins E1 and E2). acs.org The development of these novel compounds, both through isolation and synthesis, is essential for systematically mapping the chemical features required for biological activity and for creating new molecular probes for research. researchgate.net
| Compound | Structure Description | Reported Nematicidal Activity (LD₉₉ vs. H. contortus) |
| This compound | Dithiocyanate with a central hydroxyl group | 1.3 µg/mL mdpi.com |
| Thiocyanatins B/C | Dithiocyanate analogues lacking the hydroxyl group | Inactive |
| Thiocyanatins D1/D2 | β-methyl branched bisthiocyanates | 3.1 µg/mL mdpi.com |
| Thiocyanatins E1/E2 | Thiocarbamate thiocyanates | Not reported |
Exploration of Synergistic Effects with Existing Research Agents
A significant frontier in natural product research is the exploration of synergistic interactions, where the combined effect of two or more agents is greater than the sum of their individual effects. mdpi.com To date, there is a notable lack of published research specifically investigating the synergistic effects of this compound with other research agents. This represents a substantial research gap and a promising avenue for future studies.
The primary methodology for evaluating synergy in vitro is the checkerboard assay, which systematically tests various concentration combinations of two compounds to determine their combined impact on a biological system. mdpi.comnih.govnih.gov The results are often quantified using the Fractional Inhibitory Concentration (FIC) index, which categorizes the interaction as synergistic, additive, indifferent, or antagonistic. mdpi.comresearchgate.net
For this compound, a logical starting point would be to investigate its potential synergy with existing anthelmintic drugs. nih.gov Given its nematicidal properties, combining it with agents that have different mechanisms of action—such as those targeting neuromuscular function or metabolic pathways in nematodes—could lead to enhanced efficacy. mdpi.comheraldopenaccess.us Furthermore, some halogenated thiocyanates have demonstrated synergistic antimicrobial effects, suggesting that derivatives of this compound could be designed for combination studies against various pathogens. scielo.br Such research could not only amplify the compound's potency but also potentially reduce the concentrations needed for a therapeutic effect, a strategy that is crucial for overcoming drug resistance. mdpi.com
Innovative Methodologies for Biological Activity Assessment in vitro
The initial characterization of this compound's bioactivity relied on standard in vitro nematicidal assays, which typically involve incubating the target nematode, such as Haemonchus contortus or Meloidogyne incognita, with the compound and visually assessing mortality or inhibition of motility over time. frontiersin.orgresearchgate.netserbiosoc.org.rsmdpi.com While effective, these methods can be low-throughput and subjective. plos.org
Modern research demands more sophisticated and quantitative approaches. Innovative methodologies for assessing biological activity are rapidly evolving. For anthelmintic screening, high-throughput systems that use infrared light interference or automated imaging to monitor parasite motility in real-time have been developed. plos.orgnih.govacs.org These platforms allow for the rapid screening of thousands of compounds and provide objective, quantitative data, which would be invaluable for testing libraries of this compound derivatives. biorxiv.org
Beyond nematicidal activity, the crude sponge extract from which this compound was isolated showed broad antimicrobial and cytotoxic properties. mdpi.com This suggests that this compound and its analogues should be evaluated using a wider array of innovative in vitro assays. These could include:
3D Cell Culture and Organoid Models: To test for cytotoxicity or other effects in a more physiologically relevant context than traditional 2D cell cultures. csic.es
Mechanism-Specific Assays: Probing potential molecular targets, such as effects on cell membrane integrity, mitochondrial function, or specific enzyme inhibition.
Advanced Biofilm Assays: To evaluate activity against microbial biofilms, which are notoriously resistant to conventional agents.
Employing these advanced methodologies will provide a more comprehensive understanding of this compound's biological activity profile and its potential applications beyond its role as a nematicidal agent.
Future Directions in Natural Product Discovery and Synthetic Biology of this compound
The future of this compound research is intrinsically linked to understanding and manipulating its biosynthesis. It is hypothesized that this compound originates from fatty acid or polyketide precursors, with a key biosynthetic step involving the ambident nucleophile thiocyanate (B1210189). preprints.org A primary goal for future research is to identify the specific biosynthetic gene cluster (BGC) responsible for its production. researchgate.net Since many sponge metabolites are produced by microbial symbionts, this BGC may reside within the genome of an associated bacterium or fungus living within the Oceanapia sponge. mdpi.compnas.org
The identification of this BGC is the gateway to applying the powerful tools of synthetic biology. mdpi.com Key future directions include:
Heterologous Expression: Cloning the this compound BGC and expressing it in a genetically tractable host, such as Escherichia coli or Streptomyces, could enable a sustainable and scalable production source, overcoming the limitations of harvesting from the marine environment. researchgate.netnih.govsemanticscholar.orgresearchgate.net
Combinatorial Biosynthesis: Once the BGC is characterized, the enzymes within the pathway can be engineered or combined with enzymes from other pathways. This "Lego-ization" of biosynthesis could generate a vast library of novel, "unnatural" Thiocyanatin analogues with potentially new or improved biological activities. semanticscholar.org
Genome Mining: The genetic information from the Oceanapia sponge and its microbiome can be computationally mined to find related but undiscovered BGCs, potentially leading to the discovery of new members of the thiocyanatin family. mdpi.com
By integrating genomics, bioinformatics, and synthetic biology, the scientific community can move beyond relying on natural extraction and embark on a new era of rational design and sustainable production of this compound and its derivatives. researchgate.net
Q & A
Basic Question: What experimental methodologies are essential for the initial structural characterization of Thiocyanatin A?
Answer:
Initial structural characterization requires a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR): Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to resolve the compound’s backbone and functional groups. Compare spectral data with known thiocyanate derivatives to identify unique features .
- High-Performance Liquid Chromatography (HPLC): Assess purity and retention time under standardized conditions (e.g., C18 column, acetonitrile/water gradient) to confirm homogeneity .
- Mass Spectrometry (MS): Employ ESI-MS or MALDI-TOF to determine molecular weight and fragmentation patterns, ensuring alignment with theoretical calculations .
Key Consideration: Document all instrumental parameters (e.g., solvent systems, column types) to ensure reproducibility, as emphasized in standardized reporting guidelines .
Basic Question: How should researchers design experiments to evaluate the stability of this compound under varying physicochemical conditions?
Answer:
Stability studies must include:
- Temperature and pH Stress Testing: Incubate this compound at 25°C, 40°C, and 60°C across pH 3–9 buffers. Monitor degradation via HPLC at fixed intervals (0, 24, 48 hours) .
- Light Exposure Assays: Use photostability chambers (ICH Q1B guidelines) to assess UV/visible light-induced degradation .
- Data Interpretation: Calculate degradation kinetics (e.g., half-life) and identify breakdown products using LC-MS. Report deviations from expected stability profiles and propose mechanistic hypotheses (e.g., hydrolysis or oxidation pathways) .
Advanced Question: How can conflicting spectral data for this compound be resolved during structural elucidation?
Answer:
Contradictions in spectral data (e.g., unexpected NMR peaks or ambiguous MS fragments) require:
- Cross-Validation: Repeat experiments under identical conditions to rule out instrumental artifacts. Compare results with independent labs if possible .
- Computational Modeling: Use density functional theory (DFT) to simulate NMR chemical shifts or IR spectra, aligning theoretical predictions with empirical data .
- Isotopic Labeling: Synthesize isotopically labeled analogs (e.g., ¹³C-enriched this compound) to trace signal origins in complex spectra .
Critical Analysis: Discuss discrepancies in the context of prior literature, noting limitations of current methodologies (e.g., solvent effects on NMR) .
Advanced Question: What strategies are recommended for optimizing the synthetic yield of this compound while minimizing side products?
Answer:
Yield optimization involves:
- Reaction Parameter Screening: Systematically vary catalysts (e.g., palladium vs. copper), solvents (polar aprotic vs. non-polar), and temperatures. Use design-of-experiment (DoE) frameworks to identify significant factors .
- In Situ Monitoring: Employ techniques like FTIR or Raman spectroscopy to track reaction progress and detect intermediates .
- Byproduct Characterization: Isolate side products via preparative HPLC and characterize structures to infer competing reaction pathways (e.g., dimerization or oxidation) .
Methodological Rigor: Report failed conditions transparently to guide future synthetic efforts, adhering to reproducibility standards .
Advanced Question: How should researchers address contradictory biological activity data for this compound across different assay systems?
Answer:
Resolve discrepancies by:
- Assay Standardization: Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa), incubation times, and controls. Validate results with orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) .
- Meta-Analysis: Compare data with published studies, adjusting for variables like compound solubility, solvent effects (DMSO vs. ethanol), and cell passage numbers .
- Mechanistic Profiling: Use knockout models or siRNA silencing to test hypotheses about target specificity or off-pathway effects .
Critical Insight: Highlight assay limitations (e.g., false positives in high-throughput screens) and propose follow-up studies (e.g., in vivo pharmacokinetics) .
Basic Question: What are the best practices for documenting the synthesis and purification of this compound to ensure reproducibility?
Answer:
- Detailed Protocols: Include step-by-step synthesis procedures (e.g., reagent stoichiometry, reaction time) and purification methods (e.g., column chromatography gradients, crystallization solvents) .
- Batch Records: Log lot numbers of chemicals, equipment calibration dates, and environmental conditions (humidity, temperature) .
- Supplementary Data: Provide raw chromatograms, spectral files, and purity certificates as supplementary materials, following journal guidelines for data transparency .
Advanced Question: How can researchers establish structure-activity relationships (SAR) for this compound derivatives systematically?
Answer:
SAR studies require:
- Derivative Library Design: Synthesize analogs with modifications at specific sites (e.g., thiocyanate group replacement, alkyl chain elongation) .
- High-Throughput Screening: Test analogs against target assays (e.g., enzyme inhibition, cytotoxicity) using robotic platforms. Normalize data to account for batch variability .
- Computational SAR Tools: Apply QSAR models or molecular docking to predict activity trends and prioritize synthetic targets .
Reporting Standards: Discuss outliers and non-linear trends, correlating structural features with bioactivity cliffs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
